molecular formula C15H22O2 B14427860 5-Methyl-2-(propan-2-yl)phenyl pentanoate CAS No. 80356-10-1

5-Methyl-2-(propan-2-yl)phenyl pentanoate

Cat. No.: B14427860
CAS No.: 80356-10-1
M. Wt: 234.33 g/mol
InChI Key: RIJOKQDIPZLLFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(propan-2-yl)phenyl pentanoate is an ester compound characterized by its pleasant odor, which is often used in fragrances and flavoring agents. Esters like this one are known for their distinctive aromas and are commonly found in nature, contributing to the scents of fruits and flowers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(propan-2-yl)phenyl pentanoate typically involves the esterification of 5-Methyl-2-(propan-2-yl)phenol with pentanoic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this ester can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of zeolite catalysts can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(propan-2-yl)phenyl pentanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-2-(propan-2-yl)phenyl pentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential antimicrobial properties due to the presence of the phenolic group.

    Medicine: Explored for its potential use in drug delivery systems, where esters are used to modify the solubility and bioavailability of active pharmaceutical ingredients.

    Industry: Utilized in the production of fragrances, flavoring agents, and plasticizers

Mechanism of Action

The mechanism by which 5-Methyl-2-(propan-2-yl)phenyl pentanoate exerts its effects is primarily through its interaction with biological membranes. The ester group can undergo hydrolysis, releasing the active phenolic compound, which can then interact with cellular targets. The phenolic group is known to disrupt microbial cell membranes, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(propan-2-yl)phenyl pentanoate is unique due to the presence of the phenolic group, which imparts additional antimicrobial properties not found in simpler esters like methyl pentanoate or ethyl acetate. This makes it particularly valuable in applications where both fragrance and antimicrobial activity are desired .

Properties

CAS No.

80356-10-1

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylphenyl) pentanoate

InChI

InChI=1S/C15H22O2/c1-5-6-7-15(16)17-14-10-12(4)8-9-13(14)11(2)3/h8-11H,5-7H2,1-4H3

InChI Key

RIJOKQDIPZLLFF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC1=C(C=CC(=C1)C)C(C)C

Origin of Product

United States

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